molecular formula C22H18N4O2S B8695771 N-[4-[2-Amino-4-(4-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide CAS No. 303162-60-9

N-[4-[2-Amino-4-(4-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide

Cat. No.: B8695771
CAS No.: 303162-60-9
M. Wt: 402.5 g/mol
InChI Key: LKSQZAFLOMNABA-UHFFFAOYSA-N
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Description

N-[4-[2-Amino-4-(4-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]benzamide is a useful research compound. Its molecular formula is C22H18N4O2S and its molecular weight is 402.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

303162-60-9

Molecular Formula

C22H18N4O2S

Molecular Weight

402.5 g/mol

IUPAC Name

N-[4-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]pyridin-2-yl]benzamide

InChI

InChI=1S/C22H18N4O2S/c1-28-17-9-7-14(8-10-17)19-20(29-22(23)26-19)16-11-12-24-18(13-16)25-21(27)15-5-3-2-4-6-15/h2-13H,1H3,(H2,23,26)(H,24,25,27)

InChI Key

LKSQZAFLOMNABA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC(=NC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Bromine (0.11 mL, 2.1 mmol) was added to a solution of 2-(2-benzoylamino-4-pyridyl)-1-(4-methoxyphenyl)ethanone (0.72 g, 2.1 mmol) in acetic acid (20 mL) at 0° C. and the mixture was stirred at room temperature for 1 hour. The reaction mixture was concentrated. The residue was dissolved in acetonitrile. (20 mL), to the solution were added thiourea (0.17 g, 2.2 mmol) and triethylamine (0.35 mL, 2.5 mmol) and the mixture was stirred at 80° C. for 5 hours. After the reaction mixture was cooled to room temperature, a saturated aqueous solution of sodium hydrogencarbonate (200 mL) was added and the resulting solid was filtered and washed with water. The resulting crude crystals were collected by filtration and washed with water. The crude crystals were recrystallized from ethanol to obtain 0.17 g (0.43 mmol, yield 21%) of the title compound.
Quantity
0.11 mL
Type
reactant
Reaction Step One
Name
2-(2-benzoylamino-4-pyridyl)-1-(4-methoxyphenyl)ethanone
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.17 g
Type
reactant
Reaction Step Two
Quantity
0.35 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
21%

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